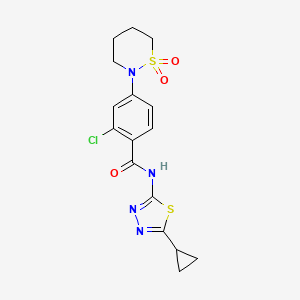![molecular formula C18H14N2O2S B12180687 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B12180687.png)
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one is a complex organic compound that features a unique combination of benzodiazole and chromenone structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodiazole Intermediate: The initial step involves the synthesis of the benzodiazole intermediate through the reaction of o-phenylenediamine with carbon disulfide under basic conditions.
Thioether Formation: The benzodiazole intermediate is then reacted with a suitable alkyl halide to form the thioether linkage.
Chromenone Synthesis: The final step involves the cyclization of the thioether intermediate with a suitable aldehyde or ketone under acidic or basic conditions to form the chromenone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the chromenone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydride, alkyl halides.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Reduced Chromenone Derivatives: Formed through reduction reactions.
Substituted Benzodiazole Derivatives: Formed through substitution reactions.
科学的研究の応用
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and antioxidant agent.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tyrosine kinases and proteases, which play a role in cancer cell proliferation and inflammation.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, thereby exhibiting antioxidant properties.
Signal Transduction Pathways: The compound can modulate signal transduction pathways involved in cell growth and apoptosis.
類似化合物との比較
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]-7-methyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
4-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]benzoic acid: This compound shares the benzodiazole-thioether linkage but lacks the chromenone structure, making it less versatile in terms of applications.
2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethan-1-one: This compound has a similar benzodiazole-thioether linkage but differs in the aromatic ring structure, affecting its chemical reactivity and applications.
特性
分子式 |
C18H14N2O2S |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-ylsulfanylmethyl)-7-methylchromen-2-one |
InChI |
InChI=1S/C18H14N2O2S/c1-11-6-7-13-12(9-17(21)22-16(13)8-11)10-23-18-19-14-4-2-3-5-15(14)20-18/h2-9H,10H2,1H3,(H,19,20) |
InChIキー |
LTMHKDRDJWEAAW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)CSC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-({(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}amino)phenyl]acetamide](/img/structure/B12180608.png)
![3-ethyl-N-[2-(4-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12180615.png)

![N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-2-methyl-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B12180623.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B12180627.png)
![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12180657.png)

![1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12180665.png)
![1-(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]butane-1,4-dione](/img/structure/B12180666.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12180689.png)


![8-chloro-7-[(3-phenoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12180708.png)
